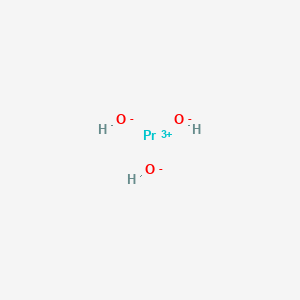
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is an organic compound with the molecular formula C13H14O. It is a yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The preparation of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved through various synthetic routes. One common method involves the synthesis of precursor compounds under appropriate reaction conditions, followed by an amidation reaction in an amide solvent to convert the precursor into the target compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,5-Hexadien-2-one, 3-methyl-6-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Scientific Research Applications
3,5-Hexadien-2-one, 3-methyl-6-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be compared with similar compounds such as:
6-Phenyl-3,5-hexadien-2-one: This compound has a similar structure but lacks the methyl group at the 3-position.
3,5-Heptadien-2-one, 6-methyl-: This compound has an additional carbon in the chain, making it a heptadienone instead of a hexadienone
The uniqueness of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
19520-38-8 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3E,5E)-3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+ |
InChI Key |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Isomeric SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
| 19520-38-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















